![molecular formula C14H13ClN2O3S B4894181 N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide](/img/structure/B4894181.png)
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide, also known as NSC-743380, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the sulfonamide family and possesses a unique chemical structure that allows it to interact with various biological targets.
作用機序
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide exerts its biological effects by interacting with various molecular targets in the body. One of its primary targets is the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide binds to CAIX and inhibits its activity, leading to the suppression of cancer cell growth. In addition, N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide has been shown to modulate the activity of various ion channels and transporters, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide has been shown to have a range of biochemical and physiological effects in different cell types and tissues. In cancer cells, N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide inhibits cell proliferation, induces apoptosis, and reduces angiogenesis. In immune cells, N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide reduces the production of pro-inflammatory cytokines and chemokines, thereby suppressing inflammation. In neuronal cells, N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide has been shown to enhance cell survival and reduce oxidative stress, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide has several advantages for laboratory experiments, including its high purity, stability, and solubility in aqueous solutions. However, one of the limitations of N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide is its relatively low potency compared to other drugs targeting similar molecular targets. This may limit its efficacy in certain experimental settings and may require higher concentrations or longer treatment durations.
将来の方向性
There are several future directions for N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide research, including its potential use in combination therapy with other anticancer drugs or immunomodulators. Furthermore, the development of more potent analogs of N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide may enhance its therapeutic efficacy and reduce its limitations. Finally, the investigation of N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide's effects on other molecular targets may reveal additional therapeutic applications for this compound.
Conclusion
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis method has been optimized to produce high yields of N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide with minimal impurities, making it suitable for large-scale production. N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide exerts its biological effects by interacting with various molecular targets in the body, including CAIX, ion channels, and transporters. Its biochemical and physiological effects have been extensively studied, and its advantages and limitations for laboratory experiments have been identified. Finally, several future directions for N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide research have been proposed, highlighting its potential for further therapeutic development.
合成法
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoic acid with 3-aminosulfonyl-4-methylphenylamine. The resulting product is then subjected to a series of purification steps, including recrystallization, to obtain a pure form of N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide. This synthesis method has been optimized to produce high yields of N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide with minimal impurities, making it suitable for large-scale production.
科学的研究の応用
N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has also demonstrated the anti-inflammatory properties of N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide by reducing the production of pro-inflammatory cytokines. Furthermore, N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
特性
IUPAC Name |
2-chloro-N-(4-methyl-3-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-9-6-7-10(8-13(9)21(16,19)20)17-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTYJKGOKDZKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methyl-3-sulfamoylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4894098.png)
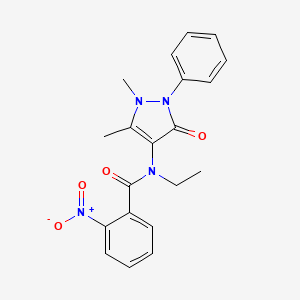
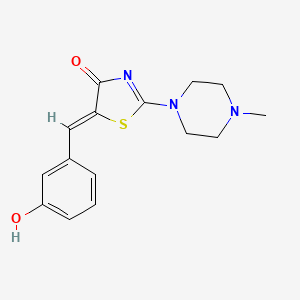
![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894114.png)
![N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea](/img/structure/B4894118.png)
![4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4894128.png)
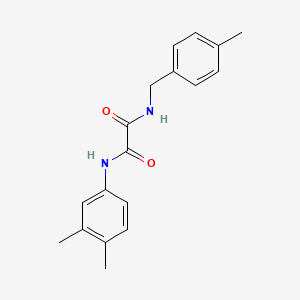
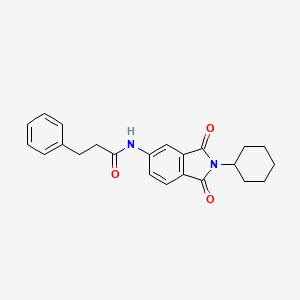
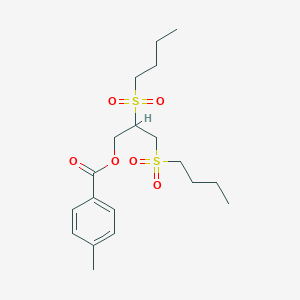
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(1,2-oxazinan-2-yl)nicotinamide](/img/structure/B4894155.png)
![2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4894158.png)
![N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4894175.png)
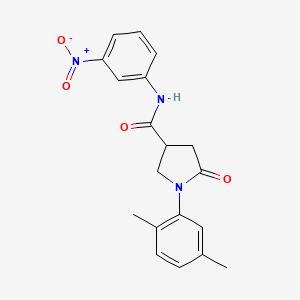
methanol](/img/structure/B4894180.png)